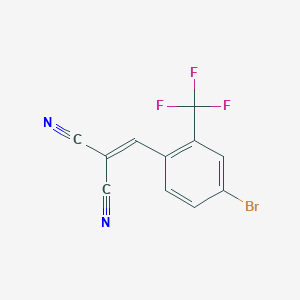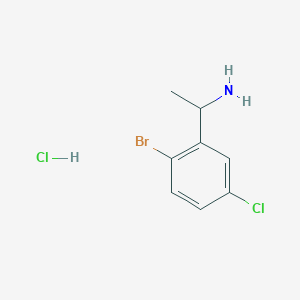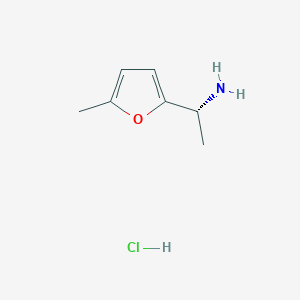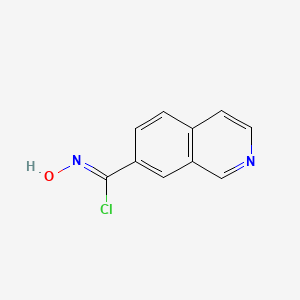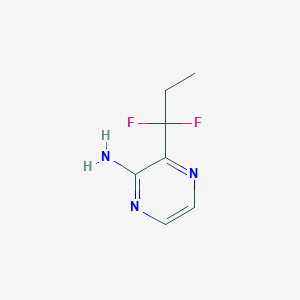
Suc-AAP-Abu-pNA
概要
説明
Suc-AAP-Abu-pNA, also known as succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide, is a synthetic peptide substrate widely used in biochemical research. It is specifically designed as a chromogenic substrate for pancreatic elastase, an enzyme that breaks down elastin and other proteins. The compound is cleaved by elastase to release p-nitroaniline, which can be quantified by colorimetric detection at 405 nm, serving as a measure of enzyme activity .
科学的研究の応用
Suc-AAP-Abu-pNA is extensively used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of pancreatic elastase and other proteases.
Drug Screening: It is used in high-throughput screening assays to identify inhibitors of elastase, which are potential therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Biochemical Studies: It aids in studying the kinetics and specificity of elastase and related enzymes
作用機序
Target of Action
Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . Pancreatic elastase is a form of elastase which is produced in the acinar cells of the pancreas. It plays a crucial role in the digestion of proteins by breaking down the peptide bonds in proteins.
Mode of Action
The compound interacts with pancreatic elastase in a specific manner. It is cleaved by elastase to release p-nitroanilide (p-NA) . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Result of Action
The cleavage of this compound by pancreatic elastase results in the release of p-nitroanilide (p-NA), which can be quantified by colorimetric detection . This serves as a measure of the activity of pancreatic elastase, providing insights into the function of this enzyme in protein digestion.
生化学分析
Biochemical Properties
Suc-AAP-Abu-pNA plays a crucial role in biochemical reactions as a specific substrate for pancreatic elastase. It interacts with elastase, an enzyme that breaks down elastin and other proteins. The interaction between this compound and elastase involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be quantified by measuring the absorbance at 405 nm, providing a direct measure of elastase activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for elastase. Elastase is involved in the degradation of extracellular matrix proteins, which can affect cell migration, proliferation, and tissue remodeling. The presence of this compound allows for the monitoring of elastase activity in different cell types, providing insights into how elastase-mediated proteolysis impacts cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by elastase. The enzyme recognizes the specific peptide sequence in this compound and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific, as elastase selectively binds to the peptide substrate and facilitates its cleavage. The released p-nitroaniline can then be detected colorimetrically, allowing for the quantification of elastase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for extended periods under these conditions. Repeated freeze-thaw cycles should be avoided to maintain its integrity. Long-term studies have shown that this compound remains effective in measuring elastase activity over several years, provided it is stored and handled properly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively measures elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with pancreatic elastase, which plays a role in the breakdown of proteins in the digestive system. The cleavage of this compound by elastase releases p-nitroaniline, which can be further metabolized or excreted. The interaction with elastase and the subsequent release of p-nitroaniline are key steps in the metabolic pathway of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with elastase. The compound is taken up by cells and localized to areas where elastase is active. This targeted distribution allows for the specific measurement of elastase activity in different cellular compartments. The transport and distribution of this compound are influenced by factors such as cell type, enzyme expression levels, and the presence of other binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with elastase. The compound is directed to compartments where elastase is present, such as the extracellular matrix and lysosomes. This localization is crucial for its function as a substrate, as it ensures that this compound is available for cleavage by elastase. The activity and function of this compound are closely linked to its subcellular localization, which allows for precise measurement of elastase activity in specific cellular regions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed using acidic conditions (e.g., trifluoroacetic acid) to yield the desired peptide sequence.
Final Coupling: The final coupling involves attaching the p-nitroaniline group to the peptide chain.
Industrial Production Methods
Industrial production of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
Suc-AAP-Abu-pNA primarily undergoes hydrolysis when acted upon by pancreatic elastase. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline.
Common Reagents and Conditions
Enzyme: Pancreatic elastase
Buffer: Tris-HCl buffer (pH 7.5-8.0)
Temperature: 37°C
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified colorimetrically .
類似化合物との比較
Similar Compounds
Succinyl-alanyl-alanyl-prolyl-valyl-aminomethylcoumarin (Suc-AAPV-AMC): Another chromogenic substrate for elastase, releasing aminomethylcoumarin upon cleavage.
Succinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide (Suc-AAPV-pNA): Similar to Suc-AAP-Abu-pNA but with a valine residue instead of aminobutyryl.
Uniqueness
This compound is unique due to its specific peptide sequence and the release of p-nitroaniline, which allows for easy and accurate quantification of elastase activity. Its high specificity and sensitivity make it a preferred choice for enzyme assays and drug screening .
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBXDGLQPOZGD-LNMJFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



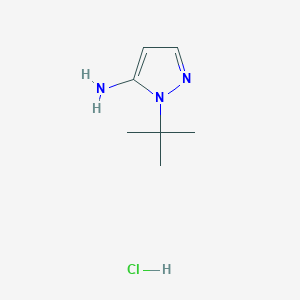
![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)

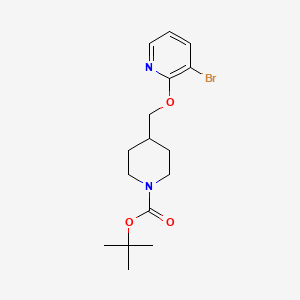
![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)
